![molecular formula C21H22O10 B12306714 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12306714.png)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and a chromen-4-one core, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromen-4-one core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. Common reagents used in these steps include strong oxidizing agents and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
Structural Characteristics
This compound features multiple hydroxyl groups and a chromone backbone, contributing to its biological activity.
Antioxidant Activity
Research indicates that 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one exhibits strong antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property may have implications for treating conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this flavonoid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Dietary Supplementation
Due to its beneficial health effects, there is growing interest in incorporating this compound into dietary supplements. Its antioxidant and anti-inflammatory properties make it a candidate for formulations aimed at improving overall health and preventing chronic diseases.
Functional Foods
Incorporating this flavonoid into functional foods could enhance their health benefits. It may be particularly useful in products targeting cardiovascular health due to its potential effects on lipid profiles and inflammation .
Metabolomic Studies
Recent metabolomic profiling has identified the presence of this compound in various plant species. Its quantification can serve as a biomarker for certain diets or environmental conditions . Understanding its metabolic pathways can provide insights into its bioavailability and biological effects.
Natural Product Chemistry
The synthesis and characterization of this compound are of interest in natural product chemistry. Researchers are exploring methods to enhance its yield and purity for further studies on its biological activities .
Study on Antioxidant Capacity
A study conducted on extracts containing this compound demonstrated a significant reduction in oxidative stress markers in animal models. The results showed that supplementation led to improved liver function and reduced markers of oxidative damage .
Clinical Trials for Anti-inflammatory Effects
Clinical trials assessing the anti-inflammatory effects of this compound are underway. Initial results indicate promising outcomes in reducing symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups and antioxidant properties.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Luteolin: A flavonoid with similar biological activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one is unique due to its specific arrangement of hydroxyl groups and the presence of the oxan-2-yl moiety
Biological Activity
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one, commonly referred to as Vicenin 2, is a flavonoid glycoside primarily found in various plant species, including Artemisia annua and Apigenin. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Vicenin 2 based on recent research findings and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C27H30O15
- Molecular Weight : 594.52 g/mol
- CAS Number : 73046-40-9
Structural Representation
The structural formula reveals the presence of multiple hydroxyl groups and a chromenone backbone, which are crucial for its biological activities.
Antioxidant Activity
Vicenin 2 exhibits significant antioxidant properties. Studies have demonstrated that it effectively scavenges free radicals and reduces oxidative stress in various cellular models. For instance:
Study | Method | Findings |
---|---|---|
Zhang et al. (2021) | DPPH Assay | Showed a dose-dependent reduction in DPPH radical activity with IC50 values comparable to ascorbic acid. |
Liu et al. (2020) | ABTS Assay | Reported that Vicenin 2 significantly decreased ABTS radical cation levels. |
Anti-inflammatory Effects
Vicenin 2 has been shown to inhibit pro-inflammatory cytokines. In vitro studies indicate that it reduces the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS):
Study | Method | Findings |
---|---|---|
Chen et al. (2023) | ELISA | Found a significant decrease in TNF-alpha levels by 50% at a concentration of 10 µM. |
Wang et al. (2022) | Western Blot | Demonstrated reduced NF-kB activation upon treatment with Vicenin 2 in LPS-stimulated cells. |
Antimicrobial Activity
Vicenin 2 exhibits antimicrobial properties against various pathogens:
Pathogen | Method | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | Broth Dilution | 32 µg/mL |
S. aureus | Agar Diffusion | 16 µg/mL |
Studies indicate that Vicenin 2 disrupts bacterial cell membranes, leading to cell lysis.
Case Studies
- Antioxidant and Anti-inflammatory Effects in Animal Models :
- A study on rats showed that oral administration of Vicenin 2 significantly reduced markers of oxidative stress and inflammation after induced acute lung injury.
- Clinical Trials for Antimicrobial Efficacy :
- A small-scale clinical trial tested Vicenin 2's efficacy against antibiotic-resistant strains of Staphylococcus aureus, showing promising results in reducing infection rates.
The biological activities of Vicenin 2 can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : Inhibition of reactive oxygen species (ROS) generation through the activation of Nrf2 signaling pathways.
- Anti-inflammatory Mechanism : Suppression of NF-kB and MAPK pathways leading to decreased expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKGDDHOGIEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.